molecular formula C23H18BrN3O B2449083 N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide CAS No. 860787-51-5

N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide

Cat. No. B2449083
M. Wt: 432.321
InChI Key: NVPBQVIPMUOXAZ-VULFUBBASA-N
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Description

“N’-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide” is a chemical compound with the molecular formula C23H18BrN3O and a molar mass of 432.31 .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Anti-Cancer Activity

A study focused on the synthesis of novel quinoline derivatives, including chromenes and benzochromenes, revealed significant cytotoxic activity against the breast cancer cell line MCF7. Some of these compounds exhibited higher activity compared to doxorubicin, a reference drug, indicating the potential of such structures for anti-cancer applications (Ghorab & Alsaid, 2015).

Synthesis Methodologies

Research on the synthesis of fused pyranones, chromenes, and pyridones bearing a thiazole moiety demonstrates the versatility of related enaminonitriles in forming diverse heterocyclic structures. These methodologies highlight the potential for creating various derivatives of the compound for further investigation (Bondock, Tarhoni, & Fadda, 2014).

Apoptosis Induction

A cell- and caspase-based high-throughput screening assay identified a related 4-aryl-4H-chromene as a potent apoptosis inducer, suggesting that structural analogs could be explored for their apoptotic activities against cancer cells (Kemnitzer et al., 2004).

Structural Analysis

The crystal structure of a related compound, 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, was analyzed, providing insights into its molecular geometry and potential for forming supramolecular assemblies through hydrogen bonding (Al-Dies et al., 2013).

Catalytic Applications

The development of synthesis strategies for chromen-4-one derivatives via cyclobenzylation and catalytic C-H bond functionalization showcases the potential for creating diverse molecular structures that could include the compound of interest (Lin et al., 2017).

Future Directions

The future directions for this compound could involve further studies on its antimicrobial and anticancer activities, given the promising results shown by similar compounds . Additionally, molecular docking studies could be carried out to study the binding mode of this compound with receptors, which could potentially lead to its use as a lead compound for rational drug designing .

properties

IUPAC Name

N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-27(2)14-26-23-20(13-25)21(16-7-10-17(24)11-8-16)19-12-9-15-5-3-4-6-18(15)22(19)28-23/h3-12,14,21H,1-2H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPBQVIPMUOXAZ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide

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